Tripeptide-32
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Overview
Description
Tripeptide-32 is a synthetic peptide with the sequence Serine-Threonine-Proline-NH2, known under the trade name Chronolux®. It is primarily used in cosmetic formulations due to its anti-aging properties. This compound activates genes such as CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1) in keratinocytes, which are responsible for regulating cellular defense mechanisms in accordance with circadian rhythms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripeptide-32 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, Serine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, Threonine, is added to the growing chain using a coupling reagent.
Repetition: Steps 2 and 3 are repeated for the addition of Proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to minimize the use of solvents and reagents, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tripeptide-32 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can affect its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered stability, activity, or specificity .
Scientific Research Applications
Tripeptide-32 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating circadian rhythms and cellular defense mechanisms.
Medicine: Explored for its potential in anti-aging treatments and skin repair.
Industry: Incorporated into cosmetic formulations for its anti-aging and skin-conditioning properties
Mechanism of Action
Tripeptide-32 exerts its effects by activating the CLOCK and PER1 genes in keratinocytes. These genes encode proteins that regulate cellular defense mechanisms in accordance with circadian rhythms. By activating these genes, this compound triggers the production of proteins involved in DNA repair, improving cell viability and longevity, and providing defense against environmental damage .
Comparison with Similar Compounds
Similar Compounds
Tetrapeptide-26: Another peptide that regulates circadian rhythms and provides anti-aging benefits.
Copper Tripeptide (GHK-Cu): Known for its wound healing and anti-aging properties.
Palmitoyl Pentapeptide-4: Used in cosmetics for its ability to stimulate collagen production.
Uniqueness
Tripeptide-32 is unique in its specific activation of the CLOCK and PER1 genes, which are directly involved in regulating circadian rhythms and cellular defense mechanisms. This targeted action makes it particularly effective in anti-aging and skin repair applications .
Properties
Molecular Formula |
C12H22N4O5 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H22N4O5/c1-6(18)9(15-11(20)7(13)5-17)12(21)16-4-2-3-8(16)10(14)19/h6-9,17-18H,2-5,13H2,1H3,(H2,14,19)(H,15,20)/t6-,7+,8+,9+/m1/s1 |
InChI Key |
FUYMMLFZSQBBKU-XGEHTFHBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)N)O |
Origin of Product |
United States |
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